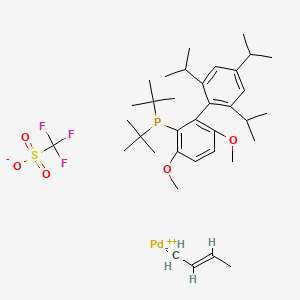

(Tbubrettphos PD(allyl))otf

CAS No.:

Cat. No.: VC18627680

Molecular Formula: C36H56F3O5PPdS

Molecular Weight: 795.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C36H56F3O5PPdS |

|---|---|

| Molecular Weight | 795.3 g/mol |

| IUPAC Name | (E)-but-2-ene;ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;palladium(2+);trifluoromethanesulfonate |

| Standard InChI | InChI=1S/C31H49O2P.C4H7.CHF3O3S.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;1-3-4-2;2-1(3,4)8(5,6)7;/h15-21H,1-14H3;3-4H,1H2,2H3;(H,5,6,7);/q;-1;;+2/p-1/b;4-3+;; |

| Standard InChI Key | NAEVIOVMTRDFDW-NXZCPFRHSA-M |

| Isomeric SMILES | C/C=C/[CH2-].CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.C(F)(F)(F)S(=O)(=O)[O-].[Pd+2] |

| Canonical SMILES | CC=C[CH2-].CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.C(F)(F)(F)S(=O)(=O)[O-].[Pd+2] |

Introduction

Chemical Identity and Structural Features

Composition and Nomenclature

The compound [Pd(allyl)(tBuBrettPhos)]OTf consists of a palladium(II) center coordinated to:

-

A π-allyl group (C₃H₅) in a η³-binding mode.

-

The tBuBrettPhos ligand, a biphenylphosphine derivative with di-tert-butyl substituents on the phosphine-containing aryl ring and a 3,5-dimethylphenyl group on the distal ring .

-

A triflate anion (CF₃SO₃⁻) as the counterion.

The triflate group enhances solubility in polar organic solvents (e.g., THF, toluene) and stabilizes the cationic palladium center .

Crystallographic Data

Single-crystal X-ray diffraction analysis reveals key structural parameters :

-

Pd–P bond length: 2.30 Å, indicative of strong Pd–phosphine interaction.

-

Pd–C(allyl) distances: 2.19–2.26 Å, consistent with η³-coordination.

-

Ligand cone angle: ~212°, attributed to the bulky tert-butyl groups .

The steric bulk of tBuBrettPhos prevents dimerization of palladium intermediates, a common deactivation pathway in cross-coupling catalysis .

Synthesis and Characterization

Preparation Methodology

The complex is synthesized via a two-step protocol :

-

Halide abstraction: [Pd(allyl)Cl]₂ is treated with AgOTf (2.2 equiv) in THF at 25°C for 30 min, generating [Pd(allyl)(THF)]OTf.

-

Ligand addition: tBuBrettPhos (1.0 equiv) is introduced, yielding [Pd(allyl)(tBuBrettPhos)]OTf as a moisture-stable, crystalline solid (84–99% yield) .

Key advantages over alternative routes:

-

Avoids isolation of unstable intermediates like [Pd(MeCN)₂(allyl)]OTf .

-

Compatible with air-sensitive ligands due to the stability of the final product .

Spectroscopic Properties

-

³¹P NMR: δ 22.1 ppm (singlet), confirming monodentate phosphine coordination .

-

¹H NMR: Allyl protons appear as a multiplet at δ 4.85–5.15 ppm, with coupling constants (Jₐₗₗyₗ–H = 6.8 Hz) characteristic of η³-binding .

Catalytic Performance in Cross-Coupling Reactions

Buchwald-Hartwig Amination

[Pd(allyl)(tBuBrettPhos)]OTf enables the coupling of aryl chlorides with secondary amines at low catalyst loadings (1–2 mol%) . Representative data for the arylation of morpholine with 4-chlorotoluene :

| Substrate | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 4-Chlorotoluene | 80 | 2 | 98 |

| 2-Chloronaphthalene | 100 | 4 | 92 |

Mechanistic insight: The triflate counterion accelerates oxidative addition by increasing the electrophilicity of the Pd center .

Suzuki-Miyaura Coupling

The catalyst facilitates couplings of heteroaryl chlorides with arylboronic acids in aqueous THF :

| Heteroaryl Chloride | Boronic Acid | Yield (%) |

|---|---|---|

| 2-Chloropyridine | PhB(OH)₂ | 95 |

| 3-Chloroquinoline | 4-MeOC₆H₄B(OH)₂ | 89 |

Notable feature: Tolerance to protic solvents (e.g., H₂O) without ligand decomposition .

Ketone α-Arylation

The complex outperforms palladacycle precatalysts in the α-arylation of acetophenone with aryl chlorides :

| Aryl Chloride | Conversion (%) (1 h) |

|---|---|

| 4-Chloroanisole | 98 |

| 2-Chlorotoluene | 94 |

Key advantage: No requirement for carbazole additives to suppress undesired β-hydride elimination .

Comparative Analysis with Related Precatalysts

Activity vs. Neutral Analogues

Cationic [Pd(allyl)(tBuBrettPhos)]OTf demonstrates superior reactivity compared to its chloride counterpart ([Pd(allyl)(tBuBrettPhos)]Cl) :

| Precatalyst | Oxidative Addition Yield (%) |

|---|---|

| [Pd(allyl)(tBuBrettPhos)]Cl | 74 |

| [Pd(allyl)(tBuBrettPhos)]OTf | 95 |

The triflate's lability facilitates faster generation of the active Pd(0) species .

Ligand Steric Effects

Catalysts with larger ligands exhibit reduced dimerization tendencies :

| Ligand | Cone Angle (°) | Dimerization (%) |

|---|---|---|

| SPhos | 170 | 44 |

| tBuBrettPhos | 212 | 0 |

The bulky tert-butyl groups in tBuBrettPhos prevent formation of μ-allyl-bridged Pd(I) dimers, a common deactivation pathway .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume